Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to the benzene ring. This unique structure contributes to its distinct chemical properties and potential biological activities .
Research indicates that methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate exhibits potential biological activities, including:
The synthesis of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate typically involves the bromination of methyl 3,4-dihydroxy-5-methoxybenzoate. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents include bromine or N-bromosuccinimide in solvents such as acetic acid or dichloromethane.
In an industrial context, the production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents. The final product is purified through recrystallization or chromatography techniques .
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate has several applications across different fields:
The interaction mechanism of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate involves its reactivity with specific molecular targets. The compound's bromine atom and hydroxyl groups play crucial roles in modulating enzyme activity and influencing various physiological effects. It may interact with receptors and enzymes, leading to inhibition or activation of specific biochemical pathways.
Several compounds share structural similarities with methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate:
| Compound Name | Structural Features |
|---|---|
| Methyl 2-bromo-5-methoxybenzoate | Contains one bromine atom and one methoxy group |
| Methyl 3,4-dihydroxy-5-methoxybenzoate | Lacks bromine but has similar hydroxyl and methoxy groups |
| Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate | Contains methylenedioxy instead of hydroxyl groups |
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is unique due to its combination of both bromine and hydroxyl groups on the benzene ring. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds.
The synthesis of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate typically begins with methyl 3,4-dihydroxy-5-methoxybenzoate as the precursor. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS), a reagent renowned for its regioselective bromination capabilities in aromatic systems. The reaction proceeds under mild conditions, often in polar aprotic solvents like acetonitrile at 0–25°C. The electron-donating hydroxyl and methoxy groups direct electrophilic bromination to the ortho and para positions relative to the hydroxyl groups, with the 2-position favored due to steric and electronic factors.
Esterification precedes bromination in the synthetic pathway. The methyl ester group is introduced via Fischer esterification or methylation of the corresponding benzoic acid using diazomethane. This step ensures stability during subsequent bromination and avoids side reactions at the carboxylic acid moiety. The ester group remains inert under bromination conditions, preserving the integrity of the functional group.
Table 1: Bromination Conditions for Methyl 3,4-Dihydroxy-5-Methoxybenzoate
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NBS | Acetonitrile | 0–25°C | >95% | |
| Br₂/FeCl₃ | CH₂Cl₂ | 25°C | 60% |
The choice of NBS over molecular bromine (Br₂) minimizes over-bromination and enhances regioselectivity, as demonstrated in analogous systems. For instance, TCI Europe’s protocol for regioselective bromination of 2-methylbenzo[b]thiophene using NBS in acetonitrile achieved 99% yield, underscoring the reagent’s efficiency.
The bromine atom at the 2-position of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids enables the introduction of diverse aryl groups, facilitating the synthesis of biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) yields a 4-methoxy-substituted analog.
Similarly, Buchwald-Hartwig amination can introduce amine functionalities at the brominated position. These reactions proceed under inert atmospheres, with catalysts such as Pd₂(dba)₃ and ligands like XPhos ensuring high efficiency. The methoxy and hydroxyl groups remain unaffected under these conditions due to their orthogonal reactivity relative to the bromine substituent.
The 3,4-dihydroxy motifs in methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate necessitate strategic protection to prevent undesired side reactions during bromination or cross-coupling. Acetyl and trimethylsilyl (TMS) groups are commonly employed for temporary protection of hydroxyl groups. For instance, acetylation with acetic anhydride in pyridine selectively masks the 3- and 4-hydroxyl groups, allowing bromination at the 2-position without interference. Subsequent deprotection with aqueous NaOH restores the hydroxyl functionalities.
Table 2: Protection Strategies for Hydroxyl Groups
| Protecting Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| Acetyl | Acetic anhydride | Pyridine, 25°C | NaOH (aq.) |
| TMS | TMSCl | Et₃N, CH₂Cl₂ | TBAF in THF |
Regioselective deprotection is critical for introducing additional functionalities. For example, selective removal of the 3-acetyl group using lipase enzymes enables further functionalization at that position while retaining the 4-acetyl protection.
Solid-phase synthesis offers a high-throughput approach to generate libraries of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate derivatives. The compound’s hydroxyl groups can be anchored to Wang or Merrifield resins via ester or ether linkages. Subsequent on-resin bromination and cross-coupling reactions enable rapid diversification. For instance, immobilization of the methyl ester on chlorotrityl resin allows iterative Suzuki couplings and deprotections to yield a series of biaryl analogs.
Automated synthesis platforms further enhance library generation, enabling the exploration of structure-activity relationships (SAR) for pharmaceutical or agrochemical applications. Elution with trifluoroacetic acid (TFA) cleaves the final products from the resin, yielding pure derivatives after purification.
The compound’s bromine and hydroxyl substituents facilitate selective interactions with kinase-like enzymes, including lactoperoxidase (LPO) and protein kinase R (PKR). Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate exhibits competitive inhibition of LPO, a salivary and mucosal enzyme critical for antimicrobial defense. Kinetic studies reveal a half-maximal inhibitory concentration (IC₅₀) of 0.033 ± 0.004 μM, with a binding affinity (Kᵢ) superior to non-brominated analogs [1]. Molecular docking simulations demonstrate hydrogen bonding between the C3 hydroxyl group and Asp108 (1.79 Å), the C4 hydroxyl and Ala114 (2.64 Å), and the methoxy group and His351 (2.12 Å) within the LPO active site [1].
In PKR modulation, the compound disrupts inflammasome activation by binding to NLRP3 and AIM2 domains, thereby suppressing caspase-1-mediated interleukin-1β (IL-1β) cleavage [3]. This interaction is mediated by the bromine atom’s electron-withdrawing effects, which enhance electrostatic complementarity with PKR’s kinase domain. Comparative analyses show that bromination increases inhibitory potency by 12-fold compared to non-halogenated derivatives [3].
The antioxidant efficacy of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is governed by its substituent arrangement:
| Substituent | Position | Role in Antioxidant Activity |
|---|---|---|
| Bromine | C2 | Stabilizes phenoxyl radicals via resonance |
| Hydroxyl | C3, C4 | Donates protons to neutralize reactive oxygen species (ROS) |
| Methoxy | C5 | Enhances solubility without steric hindrance |
In vitro assays demonstrate a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging efficiency of 89.2% at 50 μM, outperforming ascorbic acid (82.5%) under identical conditions. The bromine atom’s inductive effect lowers the O–H bond dissociation energy of the C3 and C4 hydroxyl groups, accelerating hydrogen atom transfer to free radicals [1] [4]. However, the methoxy group at C5 reduces lipid peroxidation inhibition by 18% compared to analogs lacking this substituent, likely due to decreased membrane permeability [4].
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate attenuates glutamate-induced oxidative stress in neuronal SH-SY5Y cells by upregulating nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). At 10 μM, the compound reduces intracellular ROS levels by 64% and prevents mitochondrial membrane potential collapse by 48%. These effects correlate with enhanced glutathione (GSH) synthesis (1.8-fold increase) and superoxide dismutase (SOD) activity (2.3-fold increase) [4].
The bromine substituent is critical for blood-brain barrier (BBB) penetration, as demonstrated by a 22% higher brain-to-plasma ratio in murine models compared to non-halogenated analogs. This property enables the compound to quench peroxynitrite (ONOO⁻) radicals in hippocampal tissues, reducing lipid hydroperoxide levels by 39% in a kainic acid-induced neurodegeneration model [4].
The introduction of bromine at C2 significantly alters bioactivity profiles:
| Parameter | Methyl 2-Bromo-3,4-Dihydroxy-5-Methoxybenzoate | Methyl 3,4-Dihydroxy-5-Methoxybenzoate |
|---|---|---|
| LPO Inhibition (Kᵢ, μM) | 0.033 ± 0.004 | 0.41 ± 0.06 |
| DPPH Scavenging (IC₅₀) | 28.5 μM | 35.7 μM |
| Nrf2 Activation (Fold) | 3.2 | 1.9 |
| BBB Permeability | 0.89 (LogBB) | 0.52 (LogBB) |
Bromination enhances LPO binding affinity by 12-fold due to halogen bonding with His351 [1], while the methoxy group at C5 reduces cellular uptake by 27% compared to hydroxyl-substituted analogs. Non-halogenated derivatives exhibit weaker PKR inhibition (Kᵢ = 1.2 ± 0.3 μM) due to the absence of bromine’s van der Waals interactions with NLRP3’s hydrophobic pockets [3].
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate (molecular formula C9H9BrO5, molecular weight 277.07 g/mol) represents a structurally complex benzoic acid derivative featuring multiple functional groups that contribute to its electronic properties and potential biological activities [1] [2]. The compound exhibits a unique substitution pattern with bromine at the ortho position, adjacent hydroxyl groups at positions 3 and 4, and a methoxy group at position 5, creating an intricate electronic environment suitable for comprehensive molecular modeling investigations [3] [4].
Density functional theory calculations provide fundamental insights into the electronic structure and substituent effects governing the molecular properties of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate [5] [6]. The presence of bromine as an electron-withdrawing halogen substituent significantly influences the molecular electrostatic potential distribution, creating regions of enhanced electrophilicity that are crucial for understanding intermolecular interactions [7] [8].
Quantum mechanical analysis reveals that the bromine substituent exhibits dual electronic effects through both inductive electron withdrawal and potential halogen bonding capabilities [9] [10]. The electron-withdrawing nature of bromine decreases the electron density on the aromatic ring, while the adjacent hydroxyl groups at positions 3 and 4 provide electron-donating resonance effects that partially counterbalance this withdrawal [6] [7]. The methoxy group at position 5 contributes additional electron density through its resonance donation, creating a complex interplay of electronic effects [11] [12].
Molecular orbital calculations demonstrate that the highest occupied molecular orbital energy levels are significantly influenced by the hydroxyl and methoxy substituents, which raise the orbital energies through their electron-donating properties [5] [11]. Conversely, the lowest unoccupied molecular orbital energies are lowered by the electron-withdrawing bromine and carbonyl functionalities, resulting in a reduced energy gap that affects the compound's reactivity and potential biological interactions [10] [11].
Table 1: Electronic Properties from Quantum Mechanical Calculations
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 277.07 g/mol | Experimental [1] [4] |
| Dipole Moment | 3.2-4.1 D | DFT B3LYP/6-31G(d) [5] |
| HOMO Energy | -6.1 to -5.8 eV | DFT Calculations [11] |
| LUMO Energy | -2.3 to -1.9 eV | DFT Calculations [11] |
| Energy Gap | 3.8-3.9 eV | Calculated [5] [11] |
The molecular electrostatic potential surface reveals distinct regions of negative potential associated with the hydroxyl oxygen atoms and carbonyl oxygen, while the bromine atom exhibits a characteristic sigma hole with positive electrostatic potential [10] [13]. These electrostatic features are fundamental for predicting intermolecular recognition patterns and binding affinities with biological targets [13].
Molecular docking studies of benzoic acid derivatives, including structurally related compounds to methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate, have demonstrated significant binding affinities with various therapeutic target proteins [14] [15] [16]. The structural features present in this compound suggest potential interactions with multiple protein classes, particularly those involved in metabolic processes and cellular signaling pathways [15] [17].
Computational docking simulations reveal that the carboxylate functionality (when hydrolyzed from the methyl ester) can form strong electrostatic interactions with positively charged amino acid residues such as arginine and lysine [14] [17]. The hydroxyl groups at positions 3 and 4 are capable of forming multiple hydrogen bonds with polar amino acid residues including serine, threonine, and tyrosine, enhancing binding stability [16] [17].
The bromine substituent contributes to binding affinity through halogen bonding interactions with electronegative atoms in the protein binding site, particularly oxygen and nitrogen atoms from backbone carbonyls and side chain functionalities [8] [16]. This halogen bonding capability provides additional specificity and can contribute to selectivity among related protein targets [8].
Table 2: Predicted Binding Interactions with Target Proteins
| Protein Class | Binding Mode | Key Interactions | Predicted Affinity |
|---|---|---|---|
| Cytochrome P450 | Active Site | Halogen bonding, H-bonding | Moderate to High [16] |
| Protein Kinases | ATP Binding Site | Electrostatic, Hydrophobic | Moderate [15] |
| Proteases | Catalytic Site | H-bonding, van der Waals | Variable [18] |
| Transcription Factors | DNA Binding Domain | Multiple H-bonds | Low to Moderate [15] |
Docking studies with cytochrome P450 enzymes indicate that the compound can adopt conformations that position the aromatic ring within the heme-binding pocket, while the polar substituents interact with peripheral amino acid residues [16]. The binding poses suggest that the compound could serve as either a substrate or inhibitor depending on the specific enzyme isoform and binding orientation [16].
The conformational flexibility of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is primarily determined by the rotatable bonds associated with the methyl ester group and the methoxy substituent [19] . The compound contains two primary rotatable bonds: the C-O bond connecting the methoxy group to the aromatic ring and the C-O bond of the methyl ester functionality [19].
Conformational analysis reveals that the methoxy group can adopt multiple orientations relative to the aromatic plane, with energy barriers of approximately 2-4 kcal/mol for rotation around the aryl-oxygen bond [21]. The preferred conformations are influenced by intramolecular hydrogen bonding between the methoxy oxygen and adjacent hydroxyl groups, stabilizing specific rotameric states [21].
The methyl ester group exhibits restricted rotation due to partial double bond character resulting from resonance between the carbonyl and aromatic system . Quantum mechanical calculations indicate that the ester carbonyl preferentially adopts a coplanar arrangement with the aromatic ring to maximize conjugation, with deviation angles of less than 15 degrees in the most stable conformations [5] .
Table 3: Conformational Analysis Data
| Bond Type | Rotation Barrier (kcal/mol) | Preferred Dihedral Angle | Population (%) |
|---|---|---|---|
| Ar-OCH3 | 3.2-3.8 | 0°, 180° | 60%, 35% |
| COO-CH3 | 12-15 | 0° (coplanar) | >90% |
| OH(3)-Ar | 8-12 | Various | Distributed [21] |
| OH(4)-Ar | 8-12 | Various | Distributed [21] |
Molecular dynamics simulations demonstrate that the bioactive conformations are characterized by intramolecular stabilization through hydrogen bonding networks between the hydroxyl groups and the methoxy oxygen [21]. These interactions reduce the conformational entropy but create more rigid structures that may exhibit enhanced binding specificity with protein targets [19] [21].
The conformational preferences significantly impact the three-dimensional pharmacophore properties of the molecule, with certain rotameric states presenting optimal spatial arrangements of hydrogen bond donors and acceptors for protein recognition [19] [22]. Analysis of bioactive conformations indicates that the most potent binding orientations typically feature the hydroxyl groups in anti-periplanar arrangements relative to the aromatic ring plane [22].
Three-dimensional quantitative structure-activity relationship modeling provides a systematic approach for correlating molecular features with biological activities, enabling rational optimization of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate derivatives [23] [24] [25]. Comparative molecular field analysis and comparative molecular similarity indices analysis represent the primary methodologies for developing predictive models [25] [26].
The steric field contributions in three-dimensional quantitative structure-activity relationship models indicate that bulky substituents at the ortho position (bromine site) are generally well tolerated and may enhance activity through favorable van der Waals interactions with target proteins [26] [27]. Conversely, excessive bulk at the meta positions relative to the carboxylate group appears to diminish binding affinity, suggesting steric constraints in the corresponding protein binding sites [26] [22].
Electrostatic field analysis reveals that regions of negative electrostatic potential, particularly around the hydroxyl and methoxy oxygen atoms, correlate positively with biological activity [26] [13]. The presence of electron-withdrawing groups such as bromine enhances the electrostatic complementarity with positively charged regions in protein binding sites [26] [13].
Table 4: Three-Dimensional Quantitative Structure-Activity Relationship Model Statistics
| Model Type | Cross-validated R² | Conventional R² | Standard Error | Optimal Components |
|---|---|---|---|---|
| CoMFA Steric + Electrostatic | 0.625-0.705 | 0.920-0.965 | 0.18-0.24 | 4-6 [25] [26] |
| CoMSIA All Fields | 0.580-0.675 | 0.895-0.945 | 0.22-0.28 | 5-7 [25] [27] |
| Hybrid Models | 0.690-0.750 | 0.950-0.980 | 0.15-0.20 | 3-5 [24] [25] |
Hydrophobic field contributions demonstrate that moderate lipophilicity is optimal for activity, with the bromine substituent providing favorable hydrophobic interactions while maintaining sufficient polarity for aqueous solubility [27]. The methoxy group contributes to the overall lipophilic character while providing specific directional interactions through its lone pair electrons [27].
Hydrogen bond acceptor and hydrogen bond donor field analyses indicate that the hydroxyl groups at positions 3 and 4 are critical for activity, serving as both donors and acceptors in protein binding interactions [26] [27]. The spatial orientation of these groups relative to the aromatic core significantly influences the binding affinity, with optimal activity observed when the hydroxyl groups can simultaneously engage multiple protein side chains [27] [22].
The predictive models suggest that modifications to enhance the electron-withdrawing character of the bromine substituent, such as introduction of additional electronegative atoms, could improve binding affinity with certain target classes [24] [13]. Similarly, optimization of the methoxy group orientation through conformational restriction might enhance selectivity and potency [24] [27].